molecular formula C7H6N2O B8011745 1H-Indazol-1-ol

1H-Indazol-1-ol

Cat. No.: B8011745
M. Wt: 134.14 g/mol
InChI Key: CLRZCLCPWOVCEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Indazol-1-ol is a heterocyclic compound featuring a fused benzene and pyrazole ring system with a hydroxyl (-OH) substituent at the 1-position. Its structure enables diverse reactivity, making it a valuable scaffold in medicinal chemistry and materials science. Synthetically, this compound derivatives are often prepared via cyclization of arylhydrazones or nitroarenes, with recent advancements achieving improved yields (e.g., 60–85%) through optimized one-pot methodologies .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Indazol-1-ol can be synthesized through several methods, including:

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as yield, cost, and environmental impact. Transition metal-catalyzed reactions are often preferred due to their higher yields and fewer byproducts.

Chemical Reactions Analysis

1H-Indazol-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Chlorine, nitric acid, sulfuric acid.

Major Products:

    Oxidation: Oxidized indazole derivatives.

    Reduction: Reduced indazole derivatives.

    Substitution: Halogenated, nitrated, and sulfonated indazole derivatives.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the potential of 1H-indazol-1-ol derivatives as anticancer agents. The following table summarizes key findings from various research efforts:

Compound Target IC50 (nM) Type of Cancer Reference
CFI-400945PLK49Colon Cancer
Compound 82aPim Kinases0.4 (Pim-1)Multiple Myeloma
Compound 89Bcr-Abl14 (WT), 450 (T315I)Leukemia
Compound 93Multiple Kinases8.3 (HL60)Leukemia
Compound 119ERK20 (ERK1), 7 (ERK2)Melanoma

Case Studies

  • CFI-400945 : This compound was identified as a potent inhibitor of Polo-like kinase 4 (PLK4) and demonstrated significant efficacy in inhibiting tumor growth in mouse models of colon cancer .
  • Compound 82a : A derivative that showed strong inhibitory activity against pan-Pim kinases, which are implicated in various cancers including multiple myeloma .
  • Compound 89 : Exhibited comparable potency to Imatinib against Bcr-Abl wild type and T315I mutant leukemia cells, making it a promising candidate for further development .

Antimicrobial Activity

The indazole scaffold has also been explored for its antimicrobial properties. Research indicates that certain derivatives exhibit potent activity against fungal strains such as Candida albicans and Candida glabrata.

Compound Target Activity Reference
Compound 10gC. albicansBroad-spectrum

Case Study

  • A series of derivatives based on the 3-phenyl-1H-indazole moiety were evaluated for their antifungal activity, with compound 10g showing the highest effectiveness against both susceptible and resistant strains of C. glabrata. .

Enzyme Inhibition

The ability of this compound derivatives to inhibit various enzymes has been a focus of recent studies. These compounds have shown promise as inhibitors for several key targets involved in cancer progression.

Compound Target Enzyme IC50 (μM) Reference
Compound 120IDO15.3
Compound 98FGFR115.0
Compound 100FGFR2<4.1

Case Studies

  • IDO1 Inhibition : A series of indazole derivatives were synthesized and evaluated for their IDO1 inhibitory activity, with compound 120 demonstrating significant inhibition .
  • FGFR Inhibition : Compounds designed to target fibroblast growth factor receptors (FGFR) exhibited promising enzymatic inhibition, particularly compounds 98 and 100, which showed low nanomolar IC50 values .

Additional Applications

Beyond anticancer and antimicrobial activities, derivatives of this compound have been investigated for their potential in other therapeutic areas:

  • Antiviral Activity : Some indazole derivatives have been noted for their ability to inhibit HIV protease, showcasing their potential in antiviral drug development .
  • Material Science : The compound serves as a building block for synthesizing more complex materials with specific properties, indicating its utility beyond pharmaceuticals.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Indazole Derivatives

1-Benzyl-1H-indazol-3-ol (CAS 2215-63-6)

  • Structural Differences : A benzyl group at N1 and hydroxyl at C3 instead of C1.
  • Properties : Molecular formula C₁₄H₁₂N₂O, purity ≥98%, crystalline powder .
  • Applications : Used as a reference standard in pharmaceutical quality control .
  • Synthesis : Typically involves benzylation of indazolone precursors, contrasting with the nitro-group cyclization routes for 1H-Indazol-1-ol .

2-(1H-Indazol-1-yl)ethan-1-ol (CAS 1236127-59-5)

  • Structural Differences: Ethanol chain appended to N1.
  • Properties : Molecular formula C₉H₁₀N₂O, molecular weight 162.19 g/mol .
  • Applications : Explored in drug discovery for improved solubility due to the hydroxyl-ethyl moiety .

Benzoimidazole and Imidazole Analogs

1-(1H-Benzo[d]imidazol-2-yl)ethan-1-ol (Compound 10)

  • Structural Differences: Benzoimidazole core replaces indazole, with ethanol at C2.
  • Synthesis : Prepared via condensation of benzimidazole intermediates, yielding ~30–35% .
  • Activity : Demonstrated antioxidant properties in ischemia models, unlike this compound derivatives, which are less studied for this role .

3-(1H-Imidazol-1-yl)-1-phenylcyclopentanol

  • Structural Differences: Cyclopentanol backbone with imidazole and phenyl substituents.
  • Crystallography : Dihedral angle of 66.73° between imidazole and phenyl rings; stabilized by O–H⋯N hydrogen bonds .

Pharmacological and Chemical Properties Comparison

Table 1: Key Properties of this compound and Analogs

Compound Molecular Formula Molecular Weight (g/mol) Key Pharmacological Activity Synthesis Yield (%)
This compound C₇H₆N₂O 134.14 Under investigation 60–85
1-Benzyl-1H-indazol-3-ol C₁₄H₁₂N₂O 224.26 Reference standard ~70
2-(1H-Indazol-1-yl)ethan-1-ol C₉H₁₀N₂O 162.19 Solubility enhancement Not reported
1-(1H-Benzoimidazol-2-yl)ethan-1-ol C₉H₁₀N₂O 162.19 Antioxidant 30–35

Table 2: Spectroscopic Data Comparison

Compound ¹H NMR Key Signals (δ, ppm) IR Peaks (cm⁻¹)
This compound Not reported in evidence Not reported
2-(1H-Indazol-1-yl)ethan-1-ol 4.59 (t, J=7.3 Hz, -CH₂OH), 3.21 (t, J=7.5 Hz, -CH₂N) 3100–3500 (OH)
1-(1H-Benzoimidazol-2-yl)ethan-1-ol 4.59 (t, -CH₂OH), 3.76 (s, -OCH₃) 1153, 1112 (CF₃)

Biological Activity

1H-Indazol-1-ol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its antitumor properties, mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its indazole core, which consists of a five-membered ring containing two nitrogen atoms. The presence of the hydroxyl group at the 1-position enhances its reactivity and potential biological interactions.

Antitumor Activity

Several studies have highlighted the antitumor potential of this compound derivatives. For instance, a recent study reported that certain derivatives exhibited significant inhibitory effects on various cancer cell lines, including K562 (human chronic myeloid leukemia) cells. The compound demonstrated an IC50 value of 5.15 µM against K562 cells while showing selectivity for normal cells (HEK-293) with an IC50 of 33.2 µM .

Mechanisms of Action
The antitumor effects of this compound are attributed to several mechanisms:

  • Induction of Apoptosis : Treatment with this compound resulted in increased apoptosis rates in K562 cells, with late apoptosis rates reaching 37.72% at higher concentrations .
  • Cell Cycle Arrest : The compound caused a significant increase in the G0/G1 population of K562 cells, indicating an arrest in the cell cycle that contributes to its antitumor activity .

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • One-Pot Reactions : A high-yielding one-pot synthesis method has been developed using metal catalysts such as CoCl2·6H2O, which facilitates the formation of bis(1H-indazol-1-yl)methane derivatives from 1H-indazole .
  • Intramolecular Reactions : Research has also focused on intramolecular Ullmann-type reactions to synthesize indazole derivatives efficiently .

Case Studies

Several case studies have explored the efficacy and mechanisms of action of this compound derivatives:

  • Study on PLK4 Inhibition : A series of (1R,2S)-2-(1H-indazol-6-yl)spiro[cyclopropane-1,3′-indolin]-2′-one derivatives were evaluated for their inhibitory effects on Polo-like kinase 4 (PLK4). Notably, compound CFI-400945 demonstrated potent inhibition against HCT116 tumor growth in mouse models .
CompoundTargetIC50 (nM)Effect on Tumor Growth
CFI-400945PLK4<10Significant reduction
Compound 82aPim Kinases0.4 - 1400Moderate potency

Pharmacological Profiles

The pharmacological profiles of indazole derivatives indicate a broad range of activities beyond antitumor effects:

  • Anti-inflammatory Properties : Some derivatives have shown promise as anti-inflammatory agents due to their ability to inhibit pro-inflammatory cytokines.

Q & A

Q. Basic: What are the common synthetic routes for 1H-Indazol-1-ol, and what experimental conditions are critical for optimizing yield?

Methodological Answer:
this compound synthesis typically involves cyclization reactions or functional group transformations. Key routes include:

  • Cyclization of o-substituted benzaldehyde derivatives with hydrazine under acidic or basic conditions, often requiring reflux in ethanol or toluene .
  • Transition-metal-catalyzed reactions (e.g., CuI-mediated click chemistry) for introducing substituents, as seen in related indole derivatives (e.g., uses PEG-400:DMF solvent and nitrogen atmosphere for azide-alkyne cycloaddition).
  • Microwave-assisted synthesis for reduced reaction times and improved regioselectivity (not explicitly mentioned in evidence but inferred from modern indazole synthesis trends).

Critical Parameters:

  • pH control during cyclization to avoid side products.
  • Temperature optimization (e.g., reflux vs. room temperature) to balance reaction rate and decomposition risks.
  • Purification via column chromatography or recrystallization, as impurities can affect downstream biological assays .

Q. Basic: What analytical techniques are essential for characterizing this compound purity and structure?

Methodological Answer:

  • NMR Spectroscopy :
    • 1H/13C NMR for confirming aromatic proton environments and substituent positions (e.g., reports δ 8.62 ppm for triazole protons and δ 3.74 ppm for methoxy groups).
    • 2D NMR (COSY, HSQC) to resolve overlapping signals in complex derivatives.
  • High-Resolution Mass Spectrometry (HRMS) :
    • FAB-HRMS or ESI-HRMS to verify molecular ion peaks (e.g., m/z 335.1512 [M+H]+ in ).
  • X-ray Crystallography :
    • SHELXL refinement ( ) for unambiguous structural confirmation, particularly for novel analogs.

Q. Basic: What safety protocols should be followed when handling this compound in the laboratory?

Methodological Answer:

  • Personal Protective Equipment (PPE) :
    • Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact ( ).
  • Ventilation :
    • Use fume hoods to avoid inhalation of dust/aerosols ( ).
  • Waste Disposal :
    • Segregate halogenated or reactive byproducts according to institutional guidelines ( ).
  • Emergency Measures :
    • For spills, neutralize with inert adsorbents (e.g., vermiculite) and avoid water to prevent dispersion ( ).

Q. Advanced: How can SHELX software (SHELXL/SHELXT) improve the accuracy of crystallographic data for this compound derivatives?

Methodological Answer:

  • Structure Solution :
    • Use SHELXT ( ) for automated space-group determination and initial model building from single-crystal data.
  • Refinement :
    • SHELXL ( ) enables high-resolution refinement with constraints for disordered solvent molecules or twinned crystals.
    • Key features:
  • TWIN/BASF commands for handling twinning.
  • DFIX/ISOR restraints to stabilize thermal parameters in low-quality crystals.
  • Validation :
    • Cross-check with PLATON or CCDC tools to resolve residual electron density anomalies .

Q. Advanced: How can contradictory biological activity data for this compound analogs be systematically analyzed?

Methodological Answer:

  • Data Triangulation :
    • Compare results across multiple assays (e.g., enzymatic inhibition vs. cell-based viability) to identify assay-specific artifacts.
  • Structural Validation :
    • Confirm compound identity and purity via NMR/HRMS ( ) to rule out degradation or impurities.
  • Statistical Modeling :
    • Apply multivariate analysis (e.g., PCA) to correlate substituent effects with activity trends ( ).
  • Reproducibility Checks :
    • Replicate experiments under standardized conditions (e.g., fixed cell lines, solvent controls) .

Q. Advanced: What experimental strategies are effective for studying this compound’s inhibition of β-catenin/Tcf protein-protein interactions?

Methodological Answer:

  • Biophysical Assays :
    • Surface Plasmon Resonance (SPR) or ITC to measure binding affinities (e.g., analogs in showed sub-micromolar Kd values).
  • Cellular Models :
    • Use Wnt/β-catenin pathway-activated cell lines (e.g., HEK293-STF) with luciferase reporters for dose-response studies.
  • Mutagenesis Studies :
    • Map critical binding residues on β-catenin via alanine scanning and co-crystallization with analogs .

Q. Advanced: How can regioselectivity challenges in this compound functionalization be addressed during synthesis?

Methodological Answer:

  • Directing Group Strategies :
    • Install temporary groups (e.g., boronate esters) to steer electrophilic substitution to the desired position.
  • Transition-Metal Catalysis :
    • Pd-catalyzed C–H activation for selective C3 or C5 functionalization (inferred from indazole literature).
  • Computational Guidance :
    • DFT calculations (e.g., Gaussian 09) to predict reactive sites and transition states .

Q. Advanced: What are the best practices for resolving discrepancies between computational docking predictions and experimental binding data for this compound analogs?

Methodological Answer:

  • Force Field Calibration :
    • Re-parameterize docking software (e.g., AutoDock Vina) using crystallographic data from co-crystal structures ( ).
  • Solvent Effects :
    • Include explicit water molecules or MMPBSA calculations to improve binding energy estimates.
  • Dynamic Simulations :
    • Run MD simulations (e.g., GROMACS) to assess ligand-protein stability over time .

Properties

IUPAC Name

1-hydroxyindazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c10-9-7-4-2-1-3-6(7)5-8-9/h1-5,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLRZCLCPWOVCEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NN2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.